molecular formula C61H45NSi B13388178 N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine

N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine

Cat. No.: B13388178
M. Wt: 820.1 g/mol
InChI Key: OOKXQZSUWOKITF-UHFFFAOYSA-N
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Description

N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoren-2-amine core with triphenyl and triphenylsilyl substituents, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which is used to form the biphenyl and triphenylsilyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium acetate, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds .

Scientific Research Applications

N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,9,9-Triphenyl-N-(4’-(triphenylsilyl)-[1,1’-biphenyl]-4-yl)-9H-fluoren-2-amine stands out due to its combination of triphenyl and triphenylsilyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and electronic devices .

Properties

Molecular Formula

C61H45NSi

Molecular Weight

820.1 g/mol

IUPAC Name

N,9,9-triphenyl-N-[4-(4-triphenylsilylphenyl)phenyl]fluoren-2-amine

InChI

InChI=1S/C61H45NSi/c1-7-21-48(22-8-1)61(49-23-9-2-10-24-49)59-34-20-19-33-57(59)58-44-41-52(45-60(58)61)62(50-25-11-3-12-26-50)51-39-35-46(36-40-51)47-37-42-56(43-38-47)63(53-27-13-4-14-28-53,54-29-15-5-16-30-54)55-31-17-6-18-32-55/h1-45H

InChI Key

OOKXQZSUWOKITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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